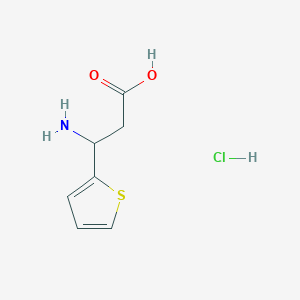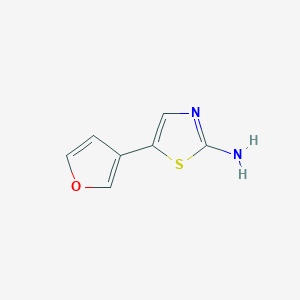
tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate: is an organic compound that features a tert-butyl ester group and an oxazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate typically involves the reaction of tert-butyl acrylate with 2-amino-2-methylpropanol under acidic conditions to form the oxazoline ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate can undergo oxidation reactions to form corresponding oxazoles.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the oxazoline ring can be opened to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxazoline ring.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted oxazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a nucleophile, participating in various chemical reactions that modify the activity of the target molecules. The tert-butyl ester group can enhance the compound’s stability and solubility, facilitating its use in different applications.
Comparación Con Compuestos Similares
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)tetrahydro-2H-pyran-4-carboxylate
Comparison: tert-Butyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propanoate is unique due to its oxazoline ring, which imparts distinct reactivity and stability compared to other tert-butyl esters. The presence of the oxazoline ring allows for specific interactions with biological targets, making it valuable in medicinal chemistry and biological research. In contrast, other similar compounds may feature different functional groups, such as boronic acids or sulfonyl groups, which confer different chemical properties and applications.
Propiedades
Fórmula molecular |
C12H21NO3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
tert-butyl 2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propanoate |
InChI |
InChI=1S/C12H21NO3/c1-8(10(14)16-11(2,3)4)9-13-12(5,6)7-15-9/h8H,7H2,1-6H3 |
Clave InChI |
PXEAKGUJPFQDJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(CO1)(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate](/img/structure/B12870798.png)







![(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870840.png)



![2-(Aminomethyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12870870.png)

